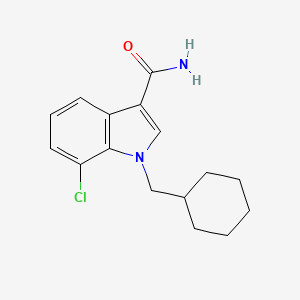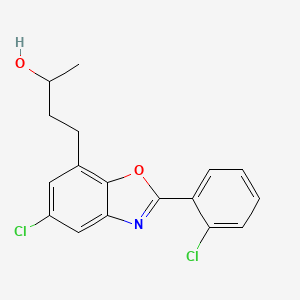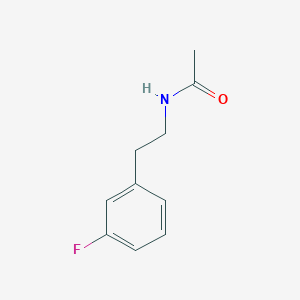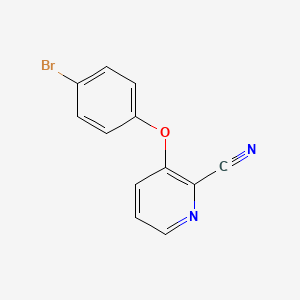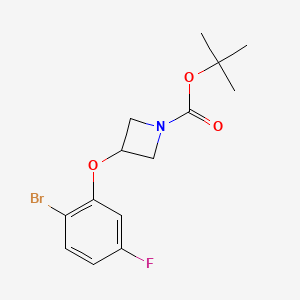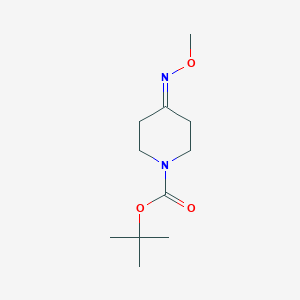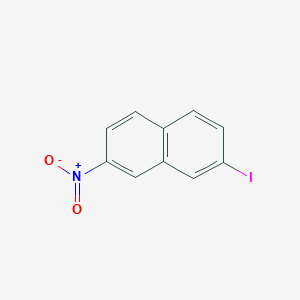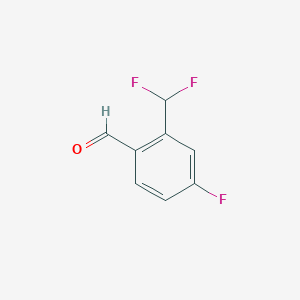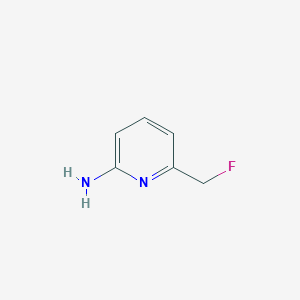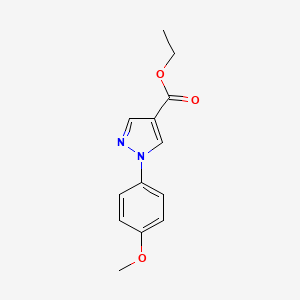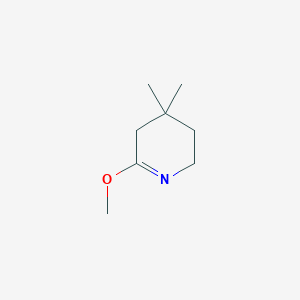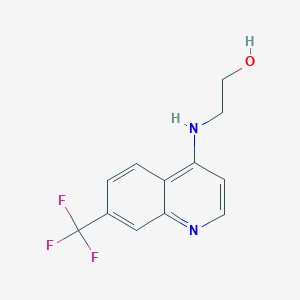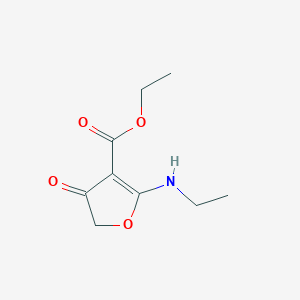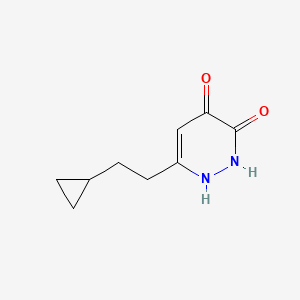
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is a chemical compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylethylamine with a suitable pyridazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(2-cyclopropylethyl)-4-oxopyridazin-3(2H)-one.
Reduction: Formation of 6-(2-cyclopropylethyl)-4-hydroxydihydropyridazin-3(2H)-one.
Substitution: Formation of various substituted pyridazinone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets within biological systems. The compound may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid: Another compound with a cyclopropyl group and a heterocyclic ring.
2-cyclopropyl-N-[(2S,3R,6S)-2-(hydroxymethyl)-6-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-3,6-dihydro-2H-pyran-3-yl]acetamide: A compound with a similar cyclopropyl group and hydroxyl functionality.
Uniqueness
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features, including the presence of a cyclopropylethyl group and a hydroxyl group on the pyridazine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
6-(2-cyclopropylethyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C9H12N2O2/c12-8-5-7(10-11-9(8)13)4-3-6-1-2-6/h5-6H,1-4H2,(H,10,12)(H,11,13) |
InChI Key |
JGLGHUJJSNRHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCC2=CC(=O)C(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


